![molecular formula C25H22ClO3P B14245179 Benzyl(triphenyl)phosphanium;chlorate CAS No. 417707-40-5](/img/structure/B14245179.png)
Benzyl(triphenyl)phosphanium;chlorate
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Overview
Description
Preparation Methods
Benzyltriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction typically proceeds as follows:
Reactants: Triphenylphosphine (Ph3P) and benzyl chloride (C6H5CH2Cl).
Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or toluene, and a base like sodium hydroxide (NaOH) is used to facilitate the reaction.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Chemical Reactions Analysis
Benzyltriphenylphosphonium chloride undergoes various types of chemical reactions, including:
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes.
Phase Transfer Catalysis: It acts as a phase transfer catalyst in reactions involving immiscible solvents, facilitating the transfer of reactants between phases and increasing reaction rates.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
Benzyltriphenylphosphonium chloride, also known as benzyl(triphenyl)phosphanium chloride, is a chemical compound with the molecular formula C25H22ClP and a molecular weight of 388.87 g/mol . It has a wide range of applications in various scientific and industrial fields .
Scientific Research Applications
Benzyltriphenylphosphonium chloride is widely utilized in research, including:
- Organic Synthesis It serves as a reagent in organic reactions, especially in the synthesis of phosphonium salts and complex organic molecules, assisting chemists in the development of new pharmaceuticals . It is also used as a reactant for synthesizing platinum chloro-tetrazole complexes via azidation, trans-stilbenes, and cinnamates via Wittig olefination .
- Phase Transfer Catalysis As a phase transfer catalyst, it facilitates reactions between immiscible phases, which is useful in the production of fine chemicals and agrochemicals .
- Biological Research It is used to study cell membrane dynamics and transport mechanisms, providing insights into cellular processes that can inform drug development .
- Material Science This chemical is utilized in developing advanced materials, including polymers and nanomaterials, enhancing properties like conductivity and stability . It can also directly nucleate the β phase from melt and is an additive of practical importance .
- Analytical Chemistry It is employed in analytical techniques like NMR spectroscopy to help identify and characterize chemical compounds, streamlining research processes .
- Other Applications It can be used as an accelerator of the Bisphenol AF curing system for fluoroelastomer .
Properties
Mechanism of Action
The mechanism of action of Benzyltriphenylphosphonium chloride involves its role as a nucleophilic reagent in Wittig reactions. It reacts with carbonyl compounds to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide . Additionally, as a phase transfer catalyst, it facilitates the transfer of ionic reactants between immiscible phases, enhancing reaction rates and yields .
Comparison with Similar Compounds
Benzyltriphenylphosphonium chloride can be compared with other quaternary phosphonium salts, such as:
Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of a benzyl group. It is also used in Wittig reactions but may have different reactivity and selectivity.
Ethyltriphenylphosphonium chloride: Contains an ethyl group and is used in similar applications but may exhibit different solubility and reactivity properties.
Butyltriphenylphosphonium chloride: With a butyl group, it is used in phase transfer catalysis and organic synthesis, offering different physical and chemical properties compared to Benzyltriphenylphosphonium chloride.
Benzyltriphenylphosphonium chloride stands out due to its specific reactivity in Wittig reactions and its effectiveness as a phase transfer catalyst, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
417707-40-5 |
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Molecular Formula |
C25H22ClO3P |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;chlorate |
InChI |
InChI=1S/C25H22P.ClHO3/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3)4/h1-20H,21H2;(H,2,3,4)/q+1;/p-1 |
InChI Key |
WLKSKRFUEFGINW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)=O |
Origin of Product |
United States |
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